molecular formula C6H13NO2 B3120985 Carbamic acid, (1,1-dimethylethyl)-, methyl ester CAS No. 27701-01-5

Carbamic acid, (1,1-dimethylethyl)-, methyl ester

Cat. No. B3120985
CAS RN: 27701-01-5
M. Wt: 131.17 g/mol
InChI Key: HBCAQUUDOCPMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Carbamic acid, (1,1-dimethylethyl)-, methyl ester” is a type of carbamic acid. Carbamic acids are compounds of the form RR’NCOOH, where R and R’ are organic groups or hydrogen . The molecular formula for this compound is C4H9NO2 .

Scientific Research Applications

Synthesis of Tolylenediisocyanate

Carbamic acid esters, including (1,1-dimethylethyl)-, methyl ester, are utilized in the alkoxycarbonylation process of tolylenediamine to produce carbamates, which are crucial intermediates. These carbamates are then pyrolyzed into tolylenediisocyanate and corresponding alcohols. This process is significant in chemical synthesis, especially for producing tolylenediisocyanate without phosgene, enhancing safety and environmental sustainability (Aso & Baba, 2003).

Palladium-catalyzed Amination

Carbamic acid 2-trimethylsilylethyl ester, a related compound, has been identified as a valuable ammonia equivalent in palladium-catalyzed amination of aryl halides. This application is important for synthesizing anilines, especially those with sensitive functional groups, offering a robust method in organic chemistry (Mullick et al., 2010).

HIV Protease Inhibitor Synthesis

In the realm of pharmaceutical synthesis, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester, is a chiral intermediate prepared for the total synthesis of the HIV protease inhibitor Atazanavir. The diastereoselective reduction of its carbamic acid form is carried out using microbial cultures, highlighting the compound's significance in medicinal chemistry (Patel et al., 2003).

Biocatalytic Ammonolysis

(5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl)-5-ethyl ester, undergoes efficient biocatalytic ammonolysis to produce a critical intermediate in the synthesis of the dipeptidyl peptidase IV inhibitor Saxagliptin. This process demonstrates the compound's application in creating biologically active molecules and pharmaceuticals (Gill & Patel, 2006).

properties

IUPAC Name

methyl N-tert-butylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)7-5(8)9-4/h1-4H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCAQUUDOCPMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, (1,1-dimethylethyl)-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, (1,1-dimethylethyl)-, methyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, (1,1-dimethylethyl)-, methyl ester
Reactant of Route 3
Reactant of Route 3
Carbamic acid, (1,1-dimethylethyl)-, methyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Carbamic acid, (1,1-dimethylethyl)-, methyl ester
Reactant of Route 5
Reactant of Route 5
Carbamic acid, (1,1-dimethylethyl)-, methyl ester
Reactant of Route 6
Reactant of Route 6
Carbamic acid, (1,1-dimethylethyl)-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.